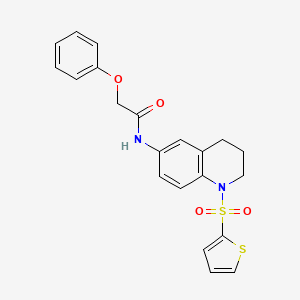![molecular formula C16H14ClN3O4S2 B2819905 2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-36-1](/img/structure/B2819905.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or material science .
Synthesis Analysis
Synthesis analysis involves understanding the process used to create the compound. This can include the raw materials used, the reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Pesticidal Activity
Derivatives of phenyl tribromomethyl sulfone, which share structural motifs with the compound , have been synthesized to explore their potential as novel pesticides. These compounds were obtained via different synthetic routes, starting from halogenated phenyl methyl sulfones, and showed promise for pesticidal use due to their active halogenmethylsulfonyl moiety, a feature that could be related to the pesticidal activity of the compound of interest (Borys et al., 2012).
Advanced Materials Development
The compound's structural components are similar to those used in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials are valuable for applications requiring transparent, high-performance polymers with excellent thermomechanical stability (Tapaswi et al., 2015). This suggests potential research applications of the compound in developing new materials with specific optical and mechanical properties.
Antimicrobial and Antifolate Activities
Compounds with a similar structural framework have been evaluated for their antimicrobial properties and as inhibitors of biological pathways, such as thymidylate synthase, indicating potential research applications in the development of new therapeutic agents. For example, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which contain phenyl sulfanyl groups similar to those in the compound of interest, have shown potential as nonclassical antifolate inhibitors of thymidylate synthase, with implications for antitumor and antibacterial activity (Gangjee et al., 1996).
Oxidation Studies
Research on the oxidation of multifunctional sulfides to sulfoxides using chlorine dioxide, including compounds structurally related to the compound , provides insights into chemoselective oxidation processes. This has implications for synthetic chemistry, particularly in the selective modification of sulfur-containing compounds (Loginova et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-13-3-1-12(2-4-13)11-25-16-18-9-10-19(16)26(23,24)15-7-5-14(6-8-15)20(21)22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFOILSIDQYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)
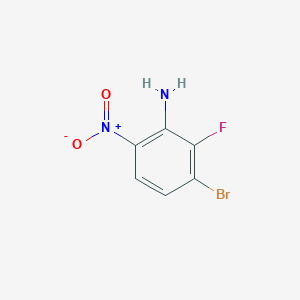
![2-({3-Oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide](/img/structure/B2819825.png)
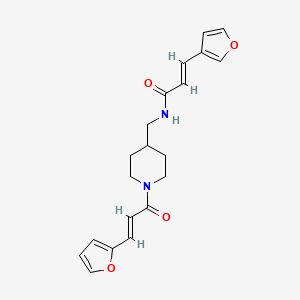
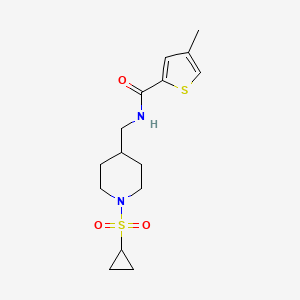
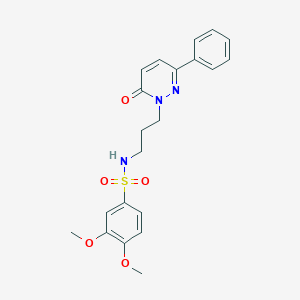
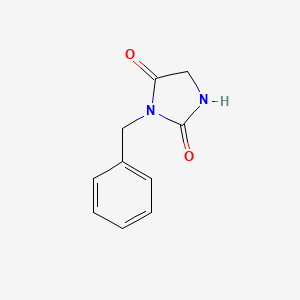
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)
![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

